molecular formula C17H15N3O3S B5722766 {[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetic acid CAS No. 18204-66-5

{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetic acid

Cat. No. B5722766
CAS RN: 18204-66-5
M. Wt: 341.4 g/mol
InChI Key: JEERZZPCEQJFBR-UHFFFAOYSA-N
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Description

{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetic acid, also known as MTAA, is a chemical compound that belongs to the family of thioacetate derivatives. MTAA has been extensively researched in the field of medicinal chemistry due to its potential therapeutic applications.

Mechanism of Action

{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetic acid exerts its biological effects by inhibiting the activity of enzymes involved in various cellular processes. It has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. {[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetic acid has also been shown to inhibit the activity of β-glucuronidase, an enzyme involved in the metabolism of drugs and xenobiotics.
Biochemical and Physiological Effects
{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetic acid has been shown to exhibit cytotoxic effects on various cancer cell lines, including breast cancer, lung cancer, and leukemia. It has also been shown to exhibit antifungal activity against Candida albicans and antibacterial activity against Staphylococcus aureus.

Advantages and Limitations for Lab Experiments

{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetic acid has several advantages for lab experiments. It is readily available and can be synthesized using simple chemical reactions. It is also relatively stable and can be stored for long periods of time. However, {[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetic acid has some limitations for lab experiments. It is highly toxic and can be harmful to researchers if proper safety precautions are not taken. It also has limited solubility in water, which can make it difficult to work with in aqueous solutions.

Future Directions

There are several future directions for the research on {[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetic acid. One potential area of research is the development of {[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetic acid-based drugs for the treatment of cancer and other diseases. Another area of research is the investigation of the mechanism of action of {[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetic acid and its effects on cellular processes. Additionally, further studies are needed to evaluate the safety and efficacy of {[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetic acid in vivo.

Synthesis Methods

{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetic acid can be synthesized by the reaction of 4-phenyl-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol with chloroacetic acid in the presence of a base. The reaction yields {[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetic acid as a white crystalline solid with a melting point of 167-169°C.

Scientific Research Applications

{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetic acid has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anticancer, antifungal, and antibacterial activities. {[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetic acid has also been studied for its potential use as an anti-inflammatory agent.

properties

IUPAC Name

2-[[5-(4-methoxyphenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O3S/c1-23-14-9-7-12(8-10-14)16-18-19-17(24-11-15(21)22)20(16)13-5-3-2-4-6-13/h2-10H,11H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEERZZPCEQJFBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NN=C(N2C3=CC=CC=C3)SCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90357590
Record name ST078811
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90357590
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid

CAS RN

18204-66-5
Record name ST078811
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90357590
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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